3,5-Difluoronitrobenzene
Overview
Description
1,3-Difluoro-5-nitrobenzene is an organic compound with the molecular formula C₆H₃F₂NO₂. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a nitro group is attached at the 5 position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-difluorobenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of 1,3-difluoro-5-nitrobenzene often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions. The use of continuous flow reactors and automated monitoring systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine and nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions. Common nucleophiles include amines and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives where the fluorine atoms are replaced by nucleophiles.
Reduction: The primary product is 1,3-difluoro-5-aminobenzene.
Oxidation: Depending on the conditions, various oxidized products can be formed, though these reactions are less common.
Scientific Research Applications
1,3-Difluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,3-difluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
1,3-Difluoro-2-nitrobenzene: The nitro group is positioned differently, affecting its reactivity and applications.
2,4-Difluoronitrobenzene: Has fluorine atoms at different positions, leading to variations in chemical behavior.
Uniqueness
1,3-Difluoro-5-nitrobenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1,3-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQBBDWDLJSKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177193 | |
Record name | 1,3-Difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-94-3 | |
Record name | 1,3-Difluoro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2265-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluoro-5-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2265-94-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluoro-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIFLUORO-5-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZN24954J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3,5-difluoronitrobenzene and how does this impact its properties?
A1: this compound possesses a planar structure with C2v symmetry. [] This means that the molecule is symmetrical when viewed through two different planes. The fluorine atoms are located at the meta positions (positions 3 and 5) relative to the nitro group on the benzene ring. This specific arrangement of atoms influences the molecule's chemical reactivity and physical properties. For example, the electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the electron density distribution within the benzene ring, impacting its reactivity in chemical reactions. []
Q2: What unique feature is observed in the C-F bond lengths of this compound compared to other fluoronitrobenzene isomers?
A3: Interestingly, the C-F bond lengths in this compound are very similar to each other. [] This contrasts with observations in other fluoronitrobenzene isomers, such as 2-fluoronitrobenzene. In 2-fluoronitrobenzene, the C-F bond in the ortho position is significantly shorter compared to the C-F bonds in the meta and para positions of 3- and 4-fluoronitrobenzene. [] This difference highlights how the position of substituents on the benzene ring can significantly influence bond lengths and, consequently, the overall molecular properties.
Q3: Can this compound be synthesized from other nitrobenzene derivatives?
A4: Yes, this compound can be synthesized from its parent compound, 1,3,5-trinitrobenzene, via nucleophilic aromatic substitution. [] This reaction involves the substitution of a nitro group with a fluoride ion. The reaction requires high temperatures and the use of a polar aprotic solvent like sulfolane. To achieve reasonable yields, especially with non-activated nitro compounds, it is crucial to eliminate the nitrite byproduct formed during the reaction. This can be effectively achieved by adding a reagent like phthaloyl dichloride. []
Q4: Are there methods to determine the distribution of electron spin density within the this compound anion radical?
A5: Yes, electron spin resonance (ESR) spectroscopy offers a valuable tool for studying the distribution of unpaired electron density in free radicals like the this compound anion radical. [] By analyzing the linewidths of the hyperfine splittings in the ESR spectra, researchers can gain insights into the interactions between the unpaired electron and the nuclei of atoms like fluorine. This information can be used to determine the spin density on the fluorine atoms relative to other atoms in the molecule, such as the nitrogen atom in the nitro group. []
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